Fmoc-beta-(2-quinolyl)-Ala-OH
Overview
Description
It is commonly used in peptide synthesis due to its unique structural properties, which include a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a quinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-(2-quinolyl)-Ala-OH typically involves the following steps:
Fmoc Protection: The amino group of alanine is protected using the Fmoc group. This is usually achieved by reacting alanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Quinoline Introduction: The quinoline moiety is introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, often achieving purities greater than 99% as determined by HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
Fmoc-beta-(2-quinolyl)-Ala-OH can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Fmoc group can be removed and substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: The Fmoc group can be removed using piperidine in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can lead to quinoline N-oxide derivatives.
Scientific Research Applications
Chemistry
Fmoc-beta-(2-quinolyl)-Ala-OH is widely used in peptide synthesis.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The quinoline moiety can act as a fluorescent probe, allowing for the visualization of these interactions.
Medicine
In medicinal chemistry, this compound is used to develop peptide-based drugs. The quinoline moiety can enhance the drug’s ability to cross cell membranes and improve its pharmacokinetic properties.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins. Its high purity and quality make it suitable for use in drug development and production.
Mechanism of Action
The mechanism of action of Fmoc-beta-(2-quinolyl)-Ala-OH involves its ability to interact with specific molecular targets. The quinoline moiety can bind to proteins and enzymes, altering their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
Fmoc-beta-(2-quinolyl)-D-alanine: This is the D-isomer of Fmoc-beta-(2-quinolyl)-Ala-OH and has similar properties but different stereochemistry.
Fmoc-beta-(2-quinolyl)-Glycine: This compound has a glycine backbone instead of alanine, which can affect its reactivity and biological activity.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the quinoline moiety. This combination allows for the synthesis of peptides with enhanced stability and biological activity, making it a valuable tool in peptide chemistry and drug development.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMHXAHHXHYMO-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144620 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214852-56-9 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214852-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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